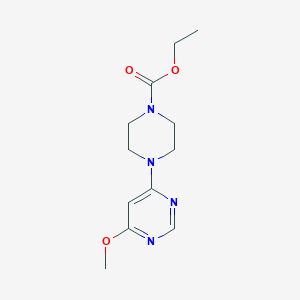![molecular formula C15H18N6S B15117414 3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117414.png)
3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperazine ring, which is further substituted with a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Triazole Introduction: The triazole moiety is incorporated through a cyclization reaction involving hydrazine derivatives and formic acid or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the triazole ring or the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
The compound is of particular interest in medicinal chemistry for the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets. The triazole and piperazine moieties can interact with enzymes or receptors, modulating their activity. The benzothiazole ring may also play a role in binding to DNA or proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole-3-carboxylate share the triazole moiety and exhibit similar chemical properties.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole have a similar core structure and are used in similar applications.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine are structurally related and used in medicinal chemistry.
Uniqueness
What sets 3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C15H18N6S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
3-[4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C15H18N6S/c1-19-14(16-11-17-19)10-20-6-8-21(9-7-20)15-12-4-2-3-5-13(12)22-18-15/h2-5,11H,6-10H2,1H3 |
InChIキー |
ZVOOHUPYGRHUSR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B15117332.png)

![Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B15117336.png)
![2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15117358.png)
![5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15117364.png)
![3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117369.png)
![2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117385.png)
![Ethyl 4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine-1-carboxylate](/img/structure/B15117393.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B15117400.png)
![3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B15117408.png)
![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B15117409.png)
![3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15117421.png)
![1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15117428.png)
![6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B15117430.png)
